molecular formula C26H26N2O5 B12823282 (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide

(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide

Cat. No.: B12823282
M. Wt: 446.5 g/mol
InChI Key: JNMZYVOWRZCJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide features a complex polycyclic framework with a naphtho[2,3-c]furan core . Its structure includes a fused bicyclic system (decahydronaphthofuran) substituted with a nitro group at position 7, a methyl group at position 3, and a diphenylcarboxamide moiety at position 2. The stereochemistry (3R,3aS,4S,4aS,7R,9aR) defines its three-dimensional conformation, which is critical for its physicochemical and biological properties.

Properties

IUPAC Name

1-methyl-6-nitro-3-oxo-N,N-diphenyl-3a,5,6,7,8,8a,9,9a-octahydro-1H-benzo[f][2]benzofuran-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-16-23-22(26(30)33-16)15-17-14-20(28(31)32)12-13-21(17)24(23)25(29)27(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,15-16,20-24H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMZYVOWRZCJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C=C3CC(CCC3C2C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the naphthofuran core, introduction of the nitro group, and the attachment of the diphenylcarboxamide moiety. Common reagents used in these steps include nitrating agents, reducing agents, and coupling reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and high yield. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide (CAS: 900186-72-3) is a complex organic molecule with various potential applications in scientific research and pharmaceuticals. This article will explore its applications in detail, supported by relevant data tables and case studies.

The compound features a decahydro structure with multiple functional groups including a nitro group and a carboxamide moiety. Its stereochemistry is defined by the specific configuration at several chiral centers.

Pharmaceutical Development

The compound has shown promise in pharmaceutical applications due to its structural properties that may influence biological activity. It is being investigated for potential use in treating various conditions including cancer and inflammatory diseases. The presence of the nitro group and carboxamide may enhance its interaction with biological targets.

Case Study: Cancer Treatment

Research has indicated that compounds with similar structural motifs exhibit anti-cancer properties. For instance, studies have demonstrated that related naphtho[2,3-c]furan derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis .

The compound's unique structure allows for exploration in biological activity assays. Initial studies suggest it may interact with key receptors involved in inflammation and immune response modulation.

Case Study: Immune Modulation

In vitro studies have shown that compounds similar to this one can modulate the activity of the Aryl Hydrocarbon Receptor (AHR), which plays a crucial role in immune responses and cancer progression . This suggests potential therapeutic avenues for conditions characterized by dysregulated immune responses.

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that are of interest in synthetic organic chemistry. Researchers are exploring efficient synthetic routes that could lead to analogs with enhanced efficacy or reduced toxicity.

Synthetic Route Example

A notable synthetic route involves the use of diphenylamine derivatives as starting materials to construct the naphtho[2,3-c]furan framework . This approach not only provides insights into the reactivity of various functional groups but also enhances understanding of structure-activity relationships.

Potential Biological Activities

Activity TypeDescriptionReferences
Anti-cancerInhibition of tumor growth
Immune modulationInteraction with AHR
Enzyme inhibitionPotential effects on cytochrome P450 enzymesNot specified

Synthesis Overview

StepReaction TypeKey Reagents
Step 1N-AlkylationDiphenylamine derivatives
Step 2CyclizationNaphthoquinone intermediates
Step 3FunctionalizationNitro and carboxamide introduction

Mechanism of Action

The mechanism of action of (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide involves its interaction with specific molecular targets. The nitro group and the diphenylcarboxamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 7-nitro group distinguishes it from hydroxyl- or methoxy-substituted analogs, likely enhancing electron-withdrawing properties and influencing binding interactions .

Ligand-Based Similarity Screening

Using Tanimoto coefficients (Tc) and molecular fingerprints (e.g., MACCS, Morgan), structural similarity can be quantified :

  • Analogs with Tc > 0.7 are considered highly similar. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) in ligand-based screens .
  • Hypothetical similarity analysis for the target compound:
    • vs. (3aR,4S,9aR)-4-hydroxy-naphthofuran : Moderate similarity (Tc ~0.5–0.6) due to shared core but divergent substituents.
    • vs. Diphenyl sulfone/sulfoxide : Low similarity (Tc < 0.3) due to distinct scaffold and functional groups.

Electronic and Dielectric Properties

  • Nitro vs. Amino Substitutions: Nitro groups (target compound) reduce electron density compared to amino groups, altering dielectric constants and microwave absorption profiles .
  • Carboxamide vs. Ester Moieties : The carboxamide in the target compound may enhance hydrogen-bonding capacity relative to ester-containing analogs (e.g., ethyl 2-naphthalenecarboxylate derivatives ).

Cross-Reactivity and Functional Implications

  • Immunoassay Cross-Reactivity: Structurally similar compounds (e.g., diphenylcarboxamide vs. diphenyl sulfone) may exhibit cross-reactivity in antibody-based assays, but affinity varies significantly due to electronic and steric differences .
  • Activity Cliffs: Minor structural changes (e.g., replacing nitro with hydroxyl) can lead to drastic activity shifts, as seen in kinase inhibitors .

Research Findings and Implications

Virtual Screening Utility : The target compound’s nitro and carboxamide groups make it a candidate for virtual screening against enzymes with electron-deficient active sites (e.g., nitroreductases) .

Synthetic Challenges: Stereochemical complexity (six stereocenters) necessitates advanced enantioselective synthesis techniques, as seen in related tetrahydroisoquinoline carboxamides .

Table 1. Structural and Functional Comparison

Feature Target Compound (3aR,4S,9aR)-4-hydroxy Analog Naphtho[2,3-c]furan-1(3H)-one
Core Structure Naphtho[2,3-c]furan Naphtho[2,3-c]furan Naphtho[2,3-c]furan
Key Substituents 7-NO₂, 4-carboxamide 4-OH, 9-(trimethoxyphenyl) 4-(3,4-dihydroxyphenyl)
Molecular Weight ~465.5 454.46 328.32
Polar Surface Area High (nitro + carboxamide) Moderate (hydroxyl + methoxy) High (multiple hydroxyls)

Biological Activity

The compound (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide is a member of the naphthoquinone family known for its diverse biological activities. This article explores its biological activity focusing on anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N2O3. It possesses a complex structure characterized by a decahydronaphtho[2,3-c]furan backbone with a nitro group and a carboxamide functional group that contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of naphthoquinone derivatives. The compound exhibits potent antiproliferative effects against various cancer cell lines.

  • Mechanism of Action
    • DNA Intercalation : The compound forms stable intercalative complexes with duplex DNA. This interaction disrupts normal DNA functions and leads to apoptosis in cancer cells .
    • Topoisomerase Inhibition : It inhibits topoisomerase I and II activities which are crucial for DNA replication and transcription . This inhibition results in the accumulation of DNA breaks and subsequent cell death.
    • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells followed by apoptosis .
  • Efficacy Against Cancer Cell Lines
    • Studies have shown that derivatives of this compound have IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 (lung cancer) and HCT-116 (colon cancer) cell lines . This indicates a higher potency compared to standard chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be correlated with its structural features:

  • Furan and Nitro Substituents : The presence of electron-withdrawing groups such as nitro enhances the cytotoxicity of naphthoquinone derivatives .
  • Hydrophobic Interactions : The hydrophobic nature of the naphthoquinone scaffold contributes to its ability to penetrate cellular membranes effectively .

Case Studies

  • In Vivo Studies :
    • In murine models transplanted with P388 leukemia cells, treatment with the compound resulted in an increase in lifespan by up to 262% at tolerable doses . This underscores its potential as an effective therapeutic agent.
  • Comparative Analysis :
    • Comparative studies with other naphthoquinones revealed that modifications on the furan ring significantly influenced their anticancer activity. For instance, compounds with specific substitutions showed enhanced selectivity towards cancer cells while sparing normal fibroblasts .

Data Summary

Activity Type Cell Line IC50 (μmol/mL) Mechanism
AntiproliferativeA-5490.02DNA intercalation
AntiproliferativeHCT-1160.04Topoisomerase inhibition
In Vivo EfficacyP388 LeukemiaN/AIncreased lifespan by 262%

Q & A

Q. What synthetic methodologies are reported for the preparation of this compound?

The compound (CAS 900186-72-3) can be synthesized via multi-step reactions involving stereoselective cyclization and functionalization. A general approach includes:

  • Step 1 : Formation of the naphtho[2,3-c]furan core using stereospecific cycloaddition or ring-closing metathesis.
  • Step 2 : Introduction of the nitro group at position 7 via electrophilic nitration under controlled conditions (e.g., HNO₃ in acetic anhydride at 0–5°C).
  • Step 3 : Coupling of the carboxamide group using N,N-diphenylcarbamoyl chloride in the presence of a base (e.g., triethylamine) .
  • Validation : Monitor reaction progress using HPLC (e.g., Chromolith columns for high-resolution separation) and confirm purity via NMR (¹H/¹³C) .

Q. How is the stereochemical configuration of this compound determined?

X-ray crystallography is the gold standard for resolving complex stereochemistry. For example:

  • Crystallize the compound in a methanol/trifluoroacetate system (as in related naphthofuran derivatives) .
  • Compare experimental data (e.g., dihedral angles, hydrogen bonding) with computational models (DFT or molecular mechanics) to validate the (3R,3aS,4S,4aS,7R,9aR) configuration .
  • Cross-validate using 2D NMR (e.g., NOESY to confirm spatial proximity of substituents) .

Advanced Research Questions

Q. How does the nitro group at position 7 influence electronic properties and reactivity?

The nitro group is a strong electron-withdrawing moiety that polarizes the naphthofuran core:

  • Electronic Effects : Use UV-Vis spectroscopy to assess charge-transfer transitions. Compare with non-nitrated analogs (e.g., 7-amino derivatives, CAS 900186-76-7) to quantify bathochromic shifts .
  • Reactivity : Perform kinetic studies on nucleophilic substitution reactions (e.g., with thiols or amines) to evaluate activation barriers. Computational tools like QSPR can correlate electronic parameters (Hammett σ) with reaction rates .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from assay conditions or impurity profiles:

  • Experimental Design : Standardize assays using validated protocols (e.g., USP methods for potency testing) .
  • Purity Control : Employ LC-MS to detect trace impurities (e.g., des-nitro byproducts) that may interfere with activity .
  • Data Harmonization : Apply multivariate analysis (PCA or clustering) to reconcile divergent datasets, focusing on variables like solvent polarity, pH, and cell permeability .

Q. How can structure-activity relationships (SAR) be optimized for this compound?

SAR optimization involves systematic modifications:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., 3-methyl to 3-ethyl) and compare their binding affinities via surface plasmon resonance (SPR) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with the carboxamide group) .
  • In Vivo Validation : Test lead candidates in disease models (e.g., murine inflammation assays) to correlate in vitro SAR with efficacy .

Methodological Notes

  • Stereochemical Analysis : Combine crystallography (for absolute configuration) with dynamic NMR to study conformational flexibility .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting synthesis protocols in open-access repositories .
  • Advanced Characterization : Utilize tandem MS/MS and ion mobility spectrometry for high-confidence structural elucidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.